4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid
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Overview
Description
4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid is a compound with the molecular formula C12H14N4O2 and a molecular weight of 246.27 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid typically involves the reaction of 4-amino-3-nitrobenzoic acid with 1-methylimidazole under specific conditions. The nitro group is reduced to an amino group, and the imidazole ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as imidazole or its derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields amino derivatives .
Scientific Research Applications
4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Amino-3-methylaminobenzoic acid: Another benzoic acid derivative with similar structural features.
4-(1H-imidazol-1-yl)benzoic acid: Contains an imidazole ring attached to a benzoic acid moiety.
Uniqueness
4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid is unique due to the presence of both an amino group and a methylimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-5-4-14-11(16)7-15-10-6-8(12(17)18)2-3-9(10)13/h2-6,15H,7,13H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORRKLJTZCUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=C(C=CC(=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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